Diethyl tetrafluorosuccinate

Description

Historical Context and Evolution of Fluorine Chemistry

The journey of fluorine chemistry began long before the element itself was isolated. In the 16th century, the mineral fluorite, or fluorspar (calcium fluoride), was described by Georgius Agricola as a flux used to facilitate the smelting of ores. numberanalytics.comwikipedia.org The name "fluorine" is derived from the Latin term for this fluxing property, "fluores," meaning "to flow". wikipedia.org It was not until the late 18th century that chemists like Andreas Sigismund Marggraf and Carl Wilhelm Scheele characterized hydrofluoric acid, produced by reacting fluorite with sulfuric acid. wikipedia.orgnih.gov By the early 19th century, it was understood that this acid contained a new, highly reactive element. wikipedia.orgwikipedia.org

For decades, numerous chemists attempted to isolate this element, with many suffering injuries or even death due to the extreme reactivity and toxicity of fluorine and its compounds. wikipedia.org The breakthrough came in 1886 when French chemist Henri Moissan successfully isolated elemental fluorine by the electrolysis of a solution of potassium fluoride (B91410) in anhydrous hydrofluoric acid. numberanalytics.comwikipedia.orgwikipedia.org This monumental achievement, which earned Moissan the Nobel Prize in Chemistry in 1906, marked the true beginning of modern fluorine chemistry and paved the way for the development of organofluorine compounds. numberanalytics.com The first synthesis of an organofluorine compound by halogen exchange was reported by Alexander Borodin in 1862, even before the element's isolation. nih.gov The industrial-scale production of fluorine ramped up significantly during World War II as part of the Manhattan Project, which required uranium hexafluoride to separate uranium isotopes. wikipedia.orgnih.gov

Unique Physicochemical Properties Conferred by Fluorine Substitution

The substitution of hydrogen with fluorine atoms in an organic molecule dramatically alters its physical and chemical properties. thieme-connect.denih.gov This "fluorine factor" stems from a unique combination of fluorine's characteristics: its high electronegativity, small size, and the exceptional strength of the carbon-fluorine bond. thieme-connect.de

| Property | Hydrocarbon (e.g., Ethane) | Fluorocarbon (e.g., Hexafluoroethane) |

| Bond Strength (C-C/C-F) | C-C: ~348 kJ/mol | C-F: ~480 kJ/mol wikipedia.org |

| Electronegativity of H vs. F | H: 2.20 | F: 3.98 thieme-connect.de |

| Molecular Polarity | Nonpolar | Can be nonpolar overall but contains highly polar C-F bonds |

| Intermolecular Forces | Weak van der Waals forces | Very weak intermolecular forces thieme-connect.de |

| Thermal Stability | Lower | High thermal stability wikipedia.org |

| Lipophilicity | Moderate | Generally increased |

The carbon-fluorine (C-F) bond is one of the strongest single bonds in organic chemistry, with an average bond energy of around 480 kJ/mol. wikipedia.org This is significantly stronger than the carbon-hydrogen bond and the bonds of carbon with other halogens. wikipedia.org This high bond strength imparts exceptional chemical and thermal stability to organofluorine compounds, making them resistant to degradation. wikipedia.orglookchem.com Fluorination also tends to increase a molecule's lipophilicity (its affinity for fatty or nonpolar environments). cymitquimica.com However, highly fluorinated compounds can also be lipophobic, a unique property that leads to the formation of separate "fluorous" phases. nih.govwikipedia.org

The remarkable strength of the carbon-fluorine bond is the primary reason for the high thermal stability of fluorinated compounds. wikipedia.org This stability allows these compounds to be used in applications requiring resistance to high temperatures and harsh chemical environments. ontosight.ai

Overview of Diethyl Tetrafluorosuccinate within Organofluorine Chemistry

This compound is a significant compound within the field of organofluorine chemistry. cymitquimica.com It serves as a valuable intermediate and building block for synthesizing more complex fluorinated molecules, including polymers, pharmaceuticals, and agrochemicals. lookchem.comontosight.ai Its structure combines the features of a common organic ester with the unique properties imparted by heavy fluorination.

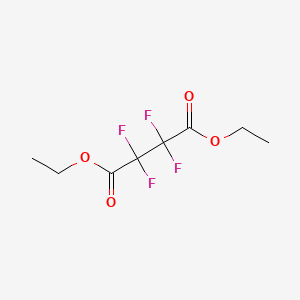

The chemical structure of this compound (molecular formula C₈H₁₀F₄O₄) is based on a butanedioate (succinate) backbone. lookchem.comontosight.ainih.gov It features two ethyl ester groups (-COOCH₂CH₃) at the 1 and 4 positions of the four-carbon chain. ontosight.ai Crucially, the two central carbon atoms (positions 2 and 3) are perfluorinated, meaning all four hydrogen atoms have been replaced by fluorine atoms. cymitquimica.comontosight.ai This specific arrangement—a tetrafluorinated core flanked by diethyl ester functionalities—gives the molecule a unique combination of stability from the C-F bonds and reactivity from the ester groups. lookchem.comcymitquimica.com

| Property | Value |

| IUPAC Name | diethyl 2,2,3,3-tetrafluorobutanedioate (B14762987) nih.govthermofisher.com |

| CAS Number | 377-71-9 lookchem.comnih.gov |

| Molecular Formula | C₈H₁₀F₄O₄ lookchem.comnih.govthermofisher.com |

| Molecular Weight | 246.16 g/mol lookchem.comnih.gov |

| Boiling Point | 78°C at 5 mmHg lookchem.com |

| Density | 1.273 g/cm³ lookchem.com |

Role as a Reagent in Organic Synthesis

This compound serves as a key intermediate and reagent in organic synthesis, primarily for creating more complex fluorinated molecules. ontosight.ailookchem.comcymitquimica.com Its structure, featuring a butanedioate backbone with four fluorine substituents, makes it a valuable building block for specialized chemicals. lookchem.comcymitquimica.com The diethyl ester groups enhance its solubility in common organic solvents, facilitating its use in various chemical reactions. cymitquimica.com

The compound is utilized in the production of other fluorocarbon compounds, particularly within the pharmaceutical and agricultural industries. lookchem.com For instance, it can be reacted with amines to produce fluorinated amides, as demonstrated by its reaction with n-butylamine to form ethyl-N-n-butyltetrafluorosuccinamate and N,N'-di-n-butyltetrafluorosuccinamide. google.com This reactivity allows for the synthesis of diverse fluorinated derivatives, opening pathways to novel compounds with potentially enhanced biological or material properties. ontosight.ai

Potential in Fluorinated Materials Development

This compound shows significant potential in the development of advanced fluorinated materials. cymitquimica.com It acts as a precursor or monomer for the synthesis of fluorinated polymers, which are known for their desirable properties such as high thermal stability, chemical resistance, and low friction coefficients. ontosight.ai

A key application is in the creation of fluorinated polyesters. Research has demonstrated the synthesis of polyesters using fluorinated diesters like dimethyl tetrafluorosuccinate (a close analog) and a diol such as ethylene (B1197577) glycol. rsc.orgrsc.org These resulting fluorinated polyesters exhibit enhanced thermal stability compared to their starting materials. rsc.org The incorporation of the tetrafluoro-succinate moiety into a polymer chain can improve properties like hydrophobicity and oleophobicity, making such materials suitable for high-performance coatings that protect against corrosion and environmental pollutants. rsc.org The fluorinated structure contributes to increased stability and lipophilicity in the resulting materials. cymitquimica.com

Chemical and Physical Properties of this compound

| Property | Value | Source(s) |

| CAS Number | 377-71-9 | lookchem.comvwr.comthermofisher.com |

| Molecular Formula | C₈H₁₀F₄O₄ | ontosight.ailookchem.comthermofisher.com |

| Molecular Weight | 246.16 g/mol | lookchem.comnih.gov |

| Appearance | Clear colorless to pale yellow liquid | thermofisher.com |

| Boiling Point | 78 °C at 5 mmHg | lookchem.comvwr.com |

| Density | 1.273 g/cm³ | lookchem.comvwr.com |

| Refractive Index | 1.368 | lookchem.com |

| IUPAC Name | 1,4-diethyl 2,2,3,3-tetrafluorobutanedioate | thermofisher.comnih.gov |

Structure

3D Structure

Properties

IUPAC Name |

diethyl 2,2,3,3-tetrafluorobutanedioate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10F4O4/c1-3-15-5(13)7(9,10)8(11,12)6(14)16-4-2/h3-4H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BLZSSBPZHBFNBN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(C(C(=O)OCC)(F)F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10F4O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3059929 | |

| Record name | Diethyl tetrafluorosuccinate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3059929 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

246.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

377-71-9 | |

| Record name | 1,4-Diethyl 2,2,3,3-tetrafluorobutanedioate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=377-71-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Butanedioic acid, 2,2,3,3-tetrafluoro-, 1,4-diethyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000377719 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Butanedioic acid, 2,2,3,3-tetrafluoro-, 1,4-diethyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Diethyl tetrafluorosuccinate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3059929 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Diethyl tetrafluorosuccinate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.202 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Diethyl tetrafluorosuccinate | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Q4S6RK77S9 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Reactivity and Mechanistic Investigations of Diethyl Tetrafluorosuccinate

Reaction Pathways and Intermediates in Transformations Involving the Tetrafluorosuccinate Moiety

The tetrafluorosuccinate moiety undergoes a variety of transformations, including nucleophilic attacks, cyclizations, and reductions, leading to a diverse range of fluorinated products.

The ester carbonyl groups in diethyl tetrafluorosuccinate are highly electrophilic and susceptible to attack by nucleophiles. The general mechanism involves the nucleophilic addition to the carbonyl carbon, forming a tetrahedral intermediate. masterorganicchemistry.com Subsequent elimination of an ethoxide group results in a nucleophilic acyl substitution. masterorganicchemistry.com

A common example is the reaction with amines. For instance, this compound reacts with dry ammonia (B1221849) in ether to precipitate tetrafluorosuccinamide. unl.edu This reaction proceeds through the attack of the amine nucleophile on the ester's carbonyl carbons.

Table 1: Nucleophilic Substitution Reaction with Ammonia

| Reactant | Reagent | Product | Description |

|---|

Nucleophilic substitution can also be carried out with other nucleophiles, where the halogen atom in a related succinyl chloride can be replaced. smolecule.com

This compound and its derivatives serve as precursors for the synthesis of various heterocyclic and carbocyclic compounds through cyclization reactions. googleapis.comnih.gov These reactions often proceed via intramolecular nucleophilic attack or through tandem reaction sequences.

For example, derivatives of this compound can undergo intramolecular cyclization to form five-membered rings. The reaction of a γ-keto ester derived from dimethyl tetrafluorosuccinate with a vinyl Grignard reagent can lead to a 5-membered lactol derivative as a side product through an intramolecular cyclization pathway. nih.gov In some cases, tandem reduction-double cyclization reactions of derivatives can produce complex heterocyclic structures under mild conditions. wiley.com Furthermore, cascade cyclizations promoted by reagents like Selectfluor can lead to the formation of thiophene (B33073) rings from related starting materials. organic-chemistry.org

The ester groups of this compound can be reduced to alcohols. However, the high reactivity of the fluorinated backbone and the ester groups requires careful selection of reducing agents to achieve desired outcomes.

A notable application is the reduction of the related tetrafluorosuccinimide (B1346448), which is prepared from this compound and ammonia. Tetrafluorosuccinimide can be reduced by borane (B79455) in tetrahydrofuran (B95107) (THF) to yield 3,3,4,4-tetrafluoropyrrolidine (B7882109). unl.edu This transformation highlights a pathway from the initial diester to a fluorinated heterocyclic amine.

Table 2: Synthesis and Reduction Pathway to 3,3,4,4-tetrafluoropyrrolidine

| Step | Starting Material | Reagent(s) | Intermediate/Product |

|---|---|---|---|

| 1 | This compound | Ammonia | Tetrafluorosuccinamide unl.edu |

| 2 | Tetrafluorosuccinamide | Heat (Implied) | Tetrafluorosuccinimide unl.edu |

Mechanistic Studies of Specific Reactions

Detailed mechanistic studies, particularly for reactions with highly reactive organometallic reagents, provide insight into the complex behavior of tetrafluorosuccinate esters.

The reaction of tetrafluorosuccinate esters with Grignard reagents (RMgX) is a fundamental method for forming new carbon-carbon bonds. nih.gov The mechanism involves the nucleophilic addition of the carbanionic part of the Grignard reagent to the electrophilic carbonyl carbon of the ester. iitk.ac.inmasterorganicchemistry.com

The initial step is the formation of a tetrahedral intermediate. masterorganicchemistry.com Unlike reactions with aldehydes and ketones, this intermediate can then eliminate an alkoxide leaving group to form a ketone. masterorganicchemistry.com This newly formed ketone is also reactive towards the Grignard reagent and can be attacked again to form a second tetrahedral intermediate, which upon acidic workup, yields a tertiary alcohol. masterorganicchemistry.comlibretexts.org

However, the reaction with tetrafluorosuccinate esters can be controlled. For instance, the reaction of dimethyl tetrafluorosuccinate with an aryl Grignard reagent can be stopped at the γ-keto ester stage without over-reaction, due to the specific reaction conditions and the nature of the fluorinated substrate. nih.gov The mechanism involves an initial addition-elimination sequence. nih.govbeilstein-journals.org

Proposed Mechanism for Grignard Reaction (Formation of γ-Keto Ester)

Nucleophilic Addition: The Grignard reagent (RMgX) adds to one of the ester carbonyls of dimethyl tetrafluorosuccinate. nih.gov

Elimination: The resulting tetrahedral intermediate collapses, eliminating a methoxide (B1231860) ion (MeO⁻) to form a γ-keto ester. nih.gov

Acid Quench: The reaction is quenched with acid to protonate the intermediate and isolate the γ-keto ester product. nih.gov

Reactions involving tetrafluorosuccinate esters can sometimes yield unexpected byproducts, the formation of which can be explained through alternative reaction pathways. beilstein-journals.org

In the Grignard reaction of γ-keto esters derived from tetrafluorosuccinates, side products can arise. For example, when the γ-keto ester is treated with an excess of a vinyl Grignard reagent, a 5-membered lactol derivative can be formed alongside the expected diene product. nih.gov

Proposed Mechanism for Lactol Byproduct Formation:

Grignard Addition: The vinyl Grignard reagent adds to the ketone carbonyl of the γ-keto ester. nih.gov

Intramolecular Cyclization: The resulting alkoxide intermediate then undergoes an intramolecular nucleophilic attack on the remaining ester carbonyl group. nih.gov

Protonation: Upon workup, the cyclic intermediate is protonated to yield the stable 5-membered lactol byproduct. nih.gov

The formation of such byproducts is often dependent on factors like stoichiometry of reagents, reaction temperature, and the specific structure of the substrate and nucleophile. nih.gov With sterically hindered ketones, Grignard reagents can also act as a base, leading to deprotonation and the formation of an enolate, or can cause reduction of the carbonyl group. organic-chemistry.org

Catalytic Hydrogenation Pathways

The catalytic hydrogenation of this compound represents a significant transformation, yielding partially or fully saturated products with altered chemical properties. While direct research on the catalytic hydrogenation of this compound is limited, pathways can be inferred from studies on analogous fluorinated and succinate (B1194679) compounds. The hydrogenation process typically involves the addition of hydrogen atoms across the double bond of the succinate backbone, a reaction that is thermodynamically favorable but requires a catalyst to proceed at a reasonable rate. libretexts.org

Commonly employed catalysts for such transformations include transition metals like palladium (Pd), platinum (Pt), and nickel (Ni), often supported on carbon (Pd-C, PtO2, Ra-Ni). libretexts.org The reaction mechanism on a metal catalyst surface generally involves the cleavage of the H-H bond in molecular hydrogen, followed by the attachment of hydrogen atoms to the catalyst surface. The alkene also adsorbs onto the surface, and hydrogen atoms are then transferred sequentially to the carbons of the double bond. libretexts.org

In the context of fluorinated compounds, a potential side reaction during hydrogenation is defluorination. However, studies on the asymmetric hydrogenation of related compounds like (E)-diethyl 2-fluoro-3-phenylmaleate have shown that with the appropriate choice of catalyst, such as iridium-based complexes, defluorination can be minimized or avoided altogether. diva-portal.org

The hydrogenation of succinate derivatives can lead to a variety of products depending on the reaction conditions and the catalyst used. For instance, the hydrogenation of succinic acid can yield products like γ-hydroxybutyric acid (GHB) and γ-butyrolactone (GBL). chemistryschool.net It is plausible that the hydrogenation of this compound could follow similar pathways, potentially leading to diethyl 2,2,3,3-tetrafluorosuccinate or further reduced products under more forcing conditions.

Table 1: Potential Catalysts and Products in the Hydrogenation of Succinate Analogs

| Catalyst System | Substrate | Major Product(s) | Reference |

| Ir-N,P Complexes | (E)-diethyl 2-fluoro-3-phenylmaleate | Chiral fluorinated compounds | diva-portal.org |

| Ene-Reductases (ERs) | Dimethyl citraconate, mesaconate, itaconate | (R)- or (S)-dimethyl 2-methylsuccinate | mdpi.com |

| Cu/CeO2 | Succinic Acid | γ-hydroxybutyric acid (GHB) | chemistryschool.net |

Stereochemical Control in this compound Transformations

Stereochemical control is a critical aspect of organic synthesis, enabling the selective formation of a specific stereoisomer, which can significantly impact the molecule's biological and physical properties. fiveable.me For transformations involving this compound, achieving stereochemical control would be crucial for synthesizing enantiomerically pure products. Strategies to achieve this include substrate control, auxiliary control, and the use of chiral catalysts. chemistryschool.netdu.ac.inrijournals.com

Substrate control relies on the existing stereochemistry within a molecule to influence the outcome of a subsequent reaction at a different site on the same molecule. du.ac.in In the context of this compound, if a chiral center were already present, it could direct the approach of reagents to a reactive site, favoring the formation of one diastereomer over another.

Auxiliary control is a strategy where a chiral auxiliary is temporarily attached to the substrate molecule. du.ac.in This auxiliary group directs the stereochemical course of the reaction and is subsequently removed, yielding an enantiomerically enriched product. This method allows for the introduction of chirality into an otherwise achiral substrate.

Chiral catalysts are perhaps the most elegant and efficient method for achieving stereochemical control. rijournals.com These catalysts, which are themselves chiral, create a chiral environment around the substrate, favoring the formation of one enantiomer over the other. In the context of hydrogenation, asymmetric catalysis using chiral transition metal complexes, such as those based on rhodium or iridium with chiral ligands, has proven highly effective for a variety of substrates. diva-portal.org For instance, the asymmetric hydrogenation of fluoroalkenes has been successfully achieved with high enantioselectivity using iridium-N,P-ligand complexes. diva-portal.org

Computational studies, such as Density Functional Theory (DFT), can provide valuable insights into the mechanisms that govern stereoselectivity. nih.gov These studies can help in understanding the non-covalent interactions between the substrate, catalyst, and reagents that lead to the observed stereochemical outcome, aiding in the rational design of more selective catalysts and reaction conditions.

Table 2: Strategies for Stereochemical Control in Organic Synthesis

| Strategy | Description | Key Feature | Reference |

| Substrate Control | Existing stereocenter in the substrate directs the stereochemical outcome of a reaction at another site. | Influence of intramolecular chirality. | du.ac.in |

| Auxiliary Control | A temporary chiral group is attached to the substrate to direct the reaction's stereochemistry and is later removed. | Temporary introduction of a chiral directing group. | chemistryschool.netdu.ac.in |

| Chiral Catalysis | A chiral catalyst creates a chiral environment to favor the formation of one enantiomer. | Catalytic and enantioselective. | diva-portal.orgrijournals.com |

Applications of Diethyl Tetrafluorosuccinate and Its Derivatives in Advanced Research Fields

Organic Synthesis and Methodology Development

The reactivity of diethyl tetrafluorosuccinate makes it a key reagent in the field of organic chemistry, where it contributes to the construction of fluorinated molecules and the development of novel synthetic strategies. ontosight.ai

This compound serves as a crucial starting material for the synthesis of a variety of fluorinated building blocks. lookchem.com These building blocks are organic compounds that incorporate fluorine atoms and are used to construct larger, more complex molecules with specific desired properties. sigmaaldrich.comossila.com The presence of fluorine can significantly alter a molecule's physical and chemical characteristics, including its stability, reactivity, and biological activity. sigmaaldrich.comontosight.ai

One key transformation of this compound is its reaction with ammonia (B1221849) to produce tetrafluorosuccinamide. unl.edu This amide can then be cyclized under acidic conditions to form tetrafluorosuccinimide (B1346448). unl.edu Further reduction of tetrafluorosuccinimide yields 3,3,4,4-tetrafluoropyrrolidine (B7882109), a fluorinated heterocyclic compound. unl.edu These derivatives represent valuable building blocks for creating more complex fluorinated molecules for pharmaceuticals and materials science. ontosight.aismolecule.com

The general process can be summarized as follows:

Amidation: this compound reacts with ammonia, replacing the ethyl ester groups with amino groups to form tetrafluorosuccinamide. unl.edugoogle.com

Cyclization: Tetrafluorosuccinamide is heated in an acidic solution to undergo an intramolecular reaction, forming the cyclic imide known as tetrafluorosuccinimide. unl.edu

Reduction: The imide is then treated with a reducing agent, such as borane (B79455), to create 3,3,4,4-tetrafluoropyrrolidine. unl.edu

The utility of this compound extends to its role as an intermediate in the multi-step synthesis of complex organic molecules. ontosight.ai A notable example is its use in the creation of β-octafluoro-meso-tetraarylporphyrins. unl.edu Porphyrins are large, aromatic macrocycles, and their fluorinated derivatives are of interest for their potential applications as catalysts in oxidation reactions. unl.edu

The synthesis pathway involves several steps where the fluorinated core, derived from this compound, is elaborated:

this compound is first converted to tetrafluorosuccinamide. unl.edu

The amide is cyclized to tetrafluorosuccinimide. unl.edu

Reduction of the imide yields 3,3,4,4-tetrafluoropyrrolidine. unl.edu

This pyrrolidine (B122466) derivative is a key precursor to 3,4-difluoropyrrole. unl.edu

Finally, an acid-catalyzed condensation of 3,4-difluoropyrrole with an aromatic aldehyde leads to the formation of the complex β-octafluoro-meso-tetraarylporphyrin. unl.edu

This synthesis highlights how a relatively simple starting material like this compound can be strategically transformed to build a highly complex and functional molecular architecture.

This compound and its derivatives are being integrated into new synthetic methodologies, particularly for creating fluorinated materials like polyesters and liquid crystals. rsc.orgd-nb.info Research has focused on developing more efficient and scalable synthesis protocols. d-nb.info

One area of development is in the synthesis of fluorinated polyesters. A study demonstrated the synthesis of three fluorinated polyesters using dimethyl tetrafluorosuccinate (a close derivative), ethylene (B1197577) glycol, and other fluorinated monomers. rsc.org This research explored the influence of various parameters such as temperature, vacuum, and the use of ultrasound to improve reaction conversion rates. rsc.org The study found that ultrasound was crucial for achieving higher conversion, increasing it by approximately 20% compared to reactions without it. rsc.org

Another significant advancement is the development of improved, short-step synthetic protocols for producing liquid crystal molecules that contain a CF2CF2 fragment derived from this compound. d-nb.info These new methods have successfully reduced the number of reaction steps required, enabling the gram-scale preparation of these complex molecules, which is a critical step for their practical application in technologies like vertical alignment (VA)-mode liquid crystal displays. d-nb.info These methodologies often involve steps like Grignard reactions followed by ring-closing metathesis to construct the multicyclic frameworks. d-nb.infomdpi.com

| Methodology | Starting Materials | Key Findings/Improvements | Resulting Products |

| Polyester Synthesis | Dimethyl tetrafluorosuccinate, Ethylene Glycol | Ultrasound increased reaction conversion rates by ~20%. rsc.org | Fluorinated Polyesters |

| Liquid Crystal Synthesis | This compound, Grignard reagents | Reduced number of reaction steps, enabling gram-scale synthesis. d-nb.info | CF2CF2-containing multicyclic molecules |

While this compound is primarily used as a reagent or building block, its derivatives are integral to the synthesis of complex catalysts. unl.edu Specifically, porphyrin-based catalysts derived from this compound are designed for various chemical transformations. unl.edu

Metalloporphyrins synthesized using the β-octafluoro-meso-tetraarylporphyrin ligand (which originates from this compound) can function as effective catalysts. unl.edu By inserting different metal ions into the center of the porphyrin ring, catalysts with specific functions can be created. unl.edu

Oxidation Catalysts: When the metal is titanium (Ti), chromium (Cr), manganese (Mn), iron (Fe), or ruthenium (Ru), the resulting metalloporphyrins are effective catalysts for oxidation reactions, such as alkane hydroxylation and alkene epoxidation. unl.edu

Alkane Activation: With rhodium (Rh) or cobalt (Co), the catalysts are used for other processes like alkane activation. unl.edu

The presence of the eight fluorine atoms on the porphyrin ring, a direct result of using this compound in the synthesis, makes the central metal more electrophilic and renders the catalyst more robust and resistant to self-oxidation. unl.edu

Materials Science and Engineering

In materials science, this compound and its close chemical relatives are valued as precursors for high-performance fluorinated materials. ontosight.aismolecule.com

This compound and its dimethyl ester analog are key starting materials in the synthesis of novel fluorinated liquid crystals. researchgate.netmdpi-res.com These materials are crucial for advanced display technologies, such as vertical alignment (VA)-mode liquid crystal displays (LCDs). d-nb.info The incorporation of the tetrafluoroethylene (B6358150) (CF2CF2) unit from the succinate (B1194679) backbone into the core structure of the liquid crystal molecules (mesogens) imparts unique and desirable properties. researchgate.net

Researchers have designed and synthesized novel CF2CF2-carbocyclic mesogens starting from dimethyl tetrafluorosuccinate. d-nb.inforesearchgate.net The synthetic strategy often involves reacting the fluorinated succinate with a Grignard reagent, followed by further transformations to build the final multicyclic mesogenic structure. d-nb.infomdpi.com

The key properties influenced by the fluorine content include:

Dielectric Anisotropy (Δε): The CF2CF2-carbocyclic mesogens have been found to exhibit large negative dielectric anisotropy (values up to -11 have been predicted). researchgate.netresearchgate.net This is a critical property for their use in VA-mode LCDs. d-nb.info

Photoluminescence: The introduction of fluorine atoms can enhance the photoluminescent properties of the molecules, leading to the development of photoluminescent liquid crystals. researchgate.netmdpi-res.com

These findings demonstrate the successful application of this compound derivatives in creating a new class of high-performance liquid crystals with properties tailored for specific technological applications. d-nb.inforesearchgate.net

Precursors for High-Functional Fluorinated Materials

This compound serves as a crucial precursor in the development of high-functional fluorinated materials. ontosight.ai The incorporation of its tetrafluorinated core into larger molecules and polymers imparts a range of desirable properties. Fluorinated polymers synthesized from such precursors are noted for their high thermal stability, robust chemical resistance, and low coefficients of friction. ontosight.ai The presence of multiple fluorine atoms on the succinic acid backbone significantly alters the physical and chemical characteristics compared to non-fluorinated analogues, leading to materials with enhanced performance. ontosight.ai

Direct fluorination is a widely used method for modifying the surface of polymeric materials to create a highly fluorinated layer with properties similar to perfluorinated polymers, such as chemical inertness and barrier properties. mdpi.com However, building polymers from fluorinated monomers like this compound allows for the creation of materials that are uniformly fluorinated throughout their structure. This approach avoids the multi-stage and often difficult synthesis required for many perfluoropolymers. mdpi.com The resulting materials are valuable in advanced technology industries where performance under harsh conditions is critical. ontosight.ai

Synthesis of Perfluorinated Polymers and Related Materials

This compound and its dimethyl analog, dimethyl tetrafluorosuccinate (DMTFS), are key monomers in the synthesis of fluorinated polyesters and other perfluorinated materials. Research has demonstrated the synthesis of fluorinated polyesters by reacting DMTFS with ethylene glycol. rsc.org The study explored various parameters, including temperature, vacuum, the use of ultrasound, and catalysts to optimize the polymerization process. rsc.org

Ultrasound was found to be a critical factor, significantly increasing the reaction conversion rates by approximately 20% compared to reactions conducted without it. rsc.org The synthesis of poly(ethylene tetrafluorosuccinate) was successfully achieved, and the resulting polymers were characterized by NMR, FTIR, and TGA. rsc.orgresearchgate.net These fluorinated polyesters are highly hydrophobic and show potential for applications as biomaterials, surgical sutures, and controlled-release carriers. rsc.orgresearchgate.net

A notable application of this compound as an intermediate is in the synthesis of β-octafluoro-meso-tetraarylporphyrins. unl.edu In this multi-step process, tetrafluorosuccinic acid is first converted to this compound through Fischer esterification. The diester is then used to synthesize 3,4-difluoropyrrole, a key precursor for the target porphyrins. unl.edu These perfluorinated porphyrins and their metallic complexes are advanced materials with applications in catalysis. unl.edu

Table 1: Conditions for Synthesis of Poly(ethylene tetrafluorosuccinate)

| Condition ID | Method | Temperature | Duration | Catalyst |

|---|---|---|---|---|

| A | Ultrasound + Vacuum | 40°C | 1 hr (US) + 6 hr (Vac) | None |

| B | Vacuum Only | 40°C | 7 hr | None |

| C | Vacuum Only | 40°C | 7 hr | CALB |

| D | Ultrasound + Vacuum | 40°C | 1 hr (US) + 6 hr (Vac) | CALB |

Data derived from studies on the synthesis of fluorinated polyesters using dimethyl tetrafluorosuccinate. rsc.orgresearchgate.net CALB refers to Candida antarctica lipase (B570770) B.

Medicinal Chemistry and Pharmaceutical Research

The introduction of fluorine into organic molecules is a cornerstone of modern medicinal chemistry. nih.gov Fluorinated compounds are prevalent in a significant portion of commercial drugs, as the unique properties of the fluorine atom can beneficially influence lipophilicity, metabolic stability, binding affinity, and bioavailability. nih.govmdpi.com this compound is recognized as a valuable fluorinated building block, serving as an intermediate for the synthesis of complex fluorinated molecules and pharmaceutical compounds. ontosight.ailookchem.comsmolecule.com Its structure allows for the introduction of a C(F)₂-C(F)₂ moiety, which can be leveraged to enhance the pharmacological profile of potential drug candidates. lookchem.com

Intermediates for Biologically Active Fluorinated Substances

This compound is a key intermediate in synthetic pathways leading to more complex, biologically active fluorinated substances. ontosight.ailookchem.com Its utility lies in its bifunctional nature, possessing two ester groups that can undergo further chemical transformations, and a stable, fluorine-rich core. ontosight.ai This allows it to be a starting point for creating larger, more intricate molecules where the tetrafluoro-butane unit imparts specific conformational constraints and electronic properties. These properties are often explored to achieve desired biological effects, such as enzyme inhibition. ontosight.ai

A significant example is its role in the synthesis of 3,4-difluoropyrrole, a precursor for β-octafluoro-meso-tetraarylporphyrins. unl.edu This pathway involves converting this compound into tetrafluorosuccinamide, which is then cyclized and reduced to form a tetrafluoropyrrolidine derivative, the immediate precursor to the desired difluoropyrrole. unl.edu The resulting porphyrins have potential applications in photodynamic therapy and as catalysts, demonstrating how this compound serves as a foundational block for substances with significant biological and medicinal relevance. unl.edunih.gov

Synthesis of Fluorine-Containing Drugs and Lead Compounds

The synthesis of modern pharmaceuticals frequently relies on the use of fluorinated building blocks to construct novel drugs and lead compounds. nih.govmdpi.com this compound, with its tetrafluorinated core, is a valuable reagent in this context, providing a scaffold for creating new chemical entities. lookchem.comsmolecule.com While not a final drug itself, it serves as a starting material for introducing fluorine into larger molecules, a strategy used to fine-tune the properties of drug candidates. lookchem.commdpi.com The synthesis of fluorinated compounds is a rapidly developing field, with a constant need for new building blocks that allow for the precise and efficient introduction of fluorine. nih.gov The development of fluorinated drugs often involves the creation of novel structures, and intermediates like this compound provide chemists with the tools to assemble these complex targets. rsc.org

Applications in Metalloporphyrin Synthesis for Catalytic and Medicinal Purposes

A significant application of this compound is as an intermediate in the synthesis of β-octafluoro-meso-tetraarylporphyrins and their corresponding metal complexes (metalloporphyrins). unl.edu The synthesis pathway begins with the Fischer esterification of tetrafluorosuccinic acid to produce this compound. This diester is then converted through a series of reactions, including amidation, cyclization, and reduction, to yield 3,3,4,4-tetrafluoropyrrolidine. unl.edu This compound is a precursor to 3,4-difluoropyrrole, which is then condensed with an aromatic aldehyde to form the perfluorinated porphyrin ring. unl.edu

These highly fluorinated porphyrins can be metalated with a variety of metal ions, such as iron, zinc, cobalt, or rhodium, to form metalloporphyrins with diverse applications. unl.edunih.gov These metal complexes are studied as catalysts for oxidation reactions and alkane activation. unl.edu Furthermore, porphyrins and their metal derivatives are of great interest in medicine, particularly as photosensitizers in photodynamic therapy (PDT) for cancer, due to their ability to generate reactive oxygen species upon light activation. nih.govsemanticscholar.org The synthesis of these advanced materials highlights the critical role of this compound as a foundational building block.

Table 2: Metal Ions for Metalloporphyrin Synthesis and Their Applications

| Metal Ion | Potential Application | Reference |

|---|---|---|

| Ti, Cr, Mn, Fe, Ru, V | Catalysts for oxidation reactions | unl.edu |

| Rh, Co, Ni | Catalysts for alkane activation | unl.edu |

| Ti, Zr | Catalysts for olefin metathesis polymerization | unl.edu |

| Zn, Fe | Improved water solubility for biological applications | nih.gov |

This table summarizes potential applications based on the synthesis of β-octafluoro-meso-tetraarylporphyrins and other metalloporphyrin derivatives. unl.edunih.gov

Exploration of Bioisosteric Replacements with Fluorinated Moieties

Bioisosterism, the strategy of replacing one atom or group in a molecule with another that has similar physical or chemical properties, is a powerful tool in drug design. tcichemicals.comcambridgemedchemconsulting.com The goal is to create new molecules with improved potency, altered pharmacokinetics, or reduced toxicity while retaining the desired biological activity. cambridgemedchemconsulting.com Fluorinated moieties are frequently used as bioisosteres for hydrogen atoms or hydroxyl groups. cambridgemedchemconsulting.com

The tetrafluorosuccinate scaffold derived from this compound offers a unique opportunity for non-classical bioisosteric replacement. The replacement of a less stable or metabolically vulnerable part of a molecule with the rigid, electron-withdrawing C(F)₂-C(F)₂ group can profoundly impact a molecule's properties. This highly fluorinated unit can alter a compound's conformation, lipophilicity, and metabolic stability. For example, replacing a flexible alkyl chain or a metabolically susceptible group with this fluorinated segment could lead to drug candidates with enhanced profiles. The trifluoromethyl group (CF₃) is a well-known bioisosteric replacement for an aliphatic nitro group, improving potency and metabolic stability. nih.gov Similarly, the tetrafluorosuccinate moiety presents a novel, larger fragment that can be explored as a bioisostere for various chemical groups to develop new therapeutic agents.

Theoretical and Computational Studies of Diethyl Tetrafluorosuccinate 16 , 17 , 18 , 19 ,

Molecular Modeling and Simulation of Diethyl Tetrafluorosuccinate Systems

There are no specific molecular modeling or simulation studies for systems containing this compound in the reviewed literature. Such studies on analogous fluorinated esters often investigate conformational analysis, solvation structures, and transport properties when used as co-solvents or additives.

Quantum Chemical Calculations and Electronic Structure Analysis

Specific quantum chemical calculations detailing the electronic structure, molecular orbitals (HOMO/LUMO energies), or charge distribution of this compound are not available in the public domain. For similar fluorinated molecules, these calculations are often used to understand the effect of fluorination on electrochemical stability and reactivity.

Computational Mechanistic Studies of Reactions Involving this compound

No computational studies on the reaction mechanisms involving this compound could be located. Mechanistic studies on related compounds often explore decomposition pathways in electrochemical environments or reactions with other chemical species.

Prediction of Reactivity and Selectivity

There is no available research that uses computational methods to predict the reactivity and selectivity of this compound. For fluorinated esters in general, such predictions are valuable for designing molecules with desired properties, such as improved stability or specific reaction pathways.

Advanced Computational Methodologies (e.g., DFT, Molecular Dynamics)

While Density Functional Theory (DFT) and Molecular Dynamics (MD) are standard and powerful tools for investigating properties of chemical compounds, their specific application to this compound has not been documented in the accessible scientific literature. DFT is commonly used for electronic structure and reactivity studies, while MD is employed for simulating the dynamic behavior of molecular systems.

Environmental Considerations in the Context of Fluorinated Succinates

Degradation Pathways and Environmental Fate

The environmental fate of organofluorine compounds is largely governed by the carbon-fluorine (C-F) bond, one of the strongest in organic chemistry. wikipedia.orgwikipedia.org This inherent stability means that compounds like diethyl tetrafluorosuccinate are not expected to readily degrade through common environmental pathways such as hydrolysis or photolysis in the same manner as their non-fluorinated counterparts. ucd.ie Multimedia environmental fate modeling for other diethyl esters, such as N,N-diethyl-m-toluamide (DEET), predicts distribution primarily in water and soil, with degradation rates measured in days to weeks. nih.gov However, the presence of fluorine atoms is expected to significantly alter this behavior for this compound.

Upon release into the environment, fluorinated compounds are known to be persistent, with potential for long-range transport. societechimiquedefrance.fr While specific data on this compound is limited, the general behavior of similar compounds suggests it would likely partition to soil and water systems, where its degradation would be slow. cdc.gov

Microbial degradation is a primary pathway for the breakdown of many organic chemicals in the environment. nih.gov However, the introduction of fluorine atoms often renders molecules more resistant to microbial attack. ucd.iemdpi.com Studies on structurally related fluorinated aliphatic compounds, such as fluoroacetates, provide insight into the potential biodegradability of this compound.

Research has shown a clear distinction in the biodegradability of mono-, di-, and trifluoroacetates. semanticscholar.org While monofluoracetate (MFA) can be completely defluorinated by various microorganisms, difluoroacetate (B1230586) (DFA) and trifluoroacetate (B77799) (TFA) have been found to be highly recalcitrant under similar conditions. semanticscholar.org This suggests that the degree of fluorination plays a critical role in a compound's susceptibility to microbial degradation. Given that this compound contains a tetrafluorinated carbon backbone, it is predicted to exhibit high resistance to biodegradation.

The enzymatic cleavage of the C-F bond is a significant challenge for microorganisms. mdpi.com While some specialized bacteria and fungi possess enzymes like dehalogenases that can break C-F bonds, these processes are often slow and substrate-specific. mdpi.comresearchgate.net The degradation of fluorinated pharmaceuticals by microorganisms has been studied, but often results in partial transformation rather than complete mineralization, potentially leading to metabolites of unknown toxicity. ucd.ie

Table 1: Comparative Biodegradation of Fluoroacetates (FAs)

This table summarizes the biodegradability of structurally related fluoroacetates, indicating the likely recalcitrance of more heavily fluorinated compounds.

| Compound | Degree of Fluorination | Observed Biodegradation | Reference |

|---|---|---|---|

| Monofluoroacetate (MFA) | Low | Completely defluorinated by several bacterial isolates. | semanticscholar.org |

| Difluoroacetate (DFA) | Medium | Recalcitrant under tested conditions; inhibitory to MFA biodegradation. | semanticscholar.org |

| Trifluoroacetate (TFA) | High | Recalcitrant under tested conditions. | semanticscholar.org |

| This compound (Predicted) | High | Predicted to be highly recalcitrant based on structural analogy. | N/A |

The substitution of hydrogen with fluorine dramatically alters a molecule's properties, most notably its stability. The C-F bond has a high bond energy (around 480 kJ/mol), making it exceptionally resistant to both chemical and biological degradation. wikipedia.org This stability is the primary reason why many organofluorine compounds are classified as persistent organic pollutants (POPs). societechimiquedefrance.frwikipedia.org

Heavily fluorinated compounds, such as perfluorinated carboxylic acids (PFCAs) and perfluorooctane (B1214571) sulfonate (PFOS), are known for their extreme persistence, with atmospheric lifetimes that can range from thousands to tens of thousands of years for some perfluorocarbons. societechimiquedefrance.fr These compounds are now ubiquitous global contaminants found in wildlife and humans. societechimiquedefrance.frwikipedia.org

For this compound, the presence of four fluorine atoms on the succinate (B1194679) backbone significantly increases its likely environmental persistence compared to non-fluorinated diethyl succinate. wikipedia.org This persistence means the compound can remain in the environment for extended periods, increasing the potential for long-term exposure and accumulation in various environmental compartments. societechimiquedefrance.fr

Sustainable Synthesis and Waste Minimization

In response to the environmental concerns associated with persistent fluorinated compounds, there is a growing emphasis on developing sustainable synthesis methods and effective waste minimization strategies. societechimiquedefrance.frunl.pt The goal is to design chemical processes that are less hazardous to human health and the environment, reduce waste, and utilize resources more efficiently.

For the synthesis of diethyl esters, sustainable approaches like reactive distillation have been explored for non-fluorinated analogues such as diethyl succinate, achieving high conversion rates and product purity while minimizing waste streams. researchgate.net Similar principles can be applied to the production of fluorinated esters. The direct synthesis of compounds like diethyl carbonate from CO2 is another area of active research, aiming to use a renewable carbon source and develop waste-free, recyclable catalytic systems. chemistryviews.orgnih.gov These approaches often focus on overcoming chemical equilibrium limitations and avoiding the production of byproducts like water. chemistryviews.orgnih.gov

Waste minimization in the context of fluorinated chemical production involves several strategies:

Process Optimization: Improving reaction yields and selectivity to reduce the formation of unwanted byproducts. nedo.go.jp

Catalyst Development: Creating more efficient and recyclable catalysts to reduce waste from spent catalysts. nih.gov

Waste Treatment: Implementing advanced technologies to treat waste streams containing fluorinated compounds. mdpi.com Thermal oxidation (incineration) at high temperatures is a common method for destroying fluorinated organic waste, although it can generate corrosive byproducts like hydrogen fluoride (B91410) (HF) that require neutralization. mdpi.com

Circular Economy Approaches: Developing methods to recover and reclaim fluorinated gases and other compounds from end-of-life equipment and industrial processes, reducing the need for new production and preventing their release into the environment. unl.ptresearchgate.net

Table 2: Strategies for Sustainable Production of Fluorinated Compounds

This table outlines key strategies being explored to make the production and lifecycle of fluorinated compounds more environmentally sustainable.

| Strategy | Description | Example/Relevance | Reference |

|---|---|---|---|

| Green Synthesis Routes | Utilizing renewable feedstocks and developing catalytic systems that avoid harmful byproducts. | Synthesis of diethyl carbonate from CO2 using recyclable catalysts. | chemistryviews.org, nih.gov |

| Process Intensification | Combining reaction and separation steps to improve efficiency and reduce energy consumption and waste. | Use of reactive distillation for diethyl succinate synthesis. | researchgate.net |

| Waste Stream Valorization | Converting byproducts or waste into valuable materials. | Recycling of disiloxane (B77578) byproduct in diethyl carbonate synthesis. | chemistryviews.org |

| Advanced Destruction Technologies | Using methods like high-temperature incineration or plasma technologies to safely dispose of persistent fluorinated waste. | Incineration of fluorinated greenhouse gases. | mdpi.com |

Future Research Directions and Emerging Trends

Novel Synthetic Approaches for Complex Fluorinated Architectures

While the classical Fischer esterification of tetrafluorosuccinic acid remains a fundamental method for producing diethyl tetrafluorosuccinate, the demand for more intricate and diverse fluorinated molecules is driving the development of more sophisticated synthetic strategies. Future research is focused on leveraging this compound as a versatile precursor for creating complex molecular frameworks that are otherwise difficult to access.

A significant area of interest is the use of this compound and its analogues in the synthesis of highly fluorinated carbocyclic systems. For instance, its dimethyl ester counterpart has been successfully employed in the gram-scale preparation of tetrafluorinated cyclohexadiene and cyclohexane (B81311) derivatives. These compounds are of considerable interest for applications in advanced liquid crystal displays, highlighting the potential of tetrafluorosuccinate esters as key starting materials for high-performance electronic materials.

Future synthetic endeavors will likely concentrate on:

Stereoselective transformations: Developing catalytic methods to control the stereochemistry of reactions involving the tetrafluorosuccinate backbone, enabling the synthesis of chiral fluorinated molecules with specific biological or material properties.

Multicomponent reactions: Designing one-pot reactions that incorporate this compound with multiple other reactants to rapidly build molecular complexity and generate libraries of novel fluorinated compounds.

Flow chemistry applications: Utilizing continuous flow reactors to safely and efficiently perform reactions with highly reactive intermediates derived from this compound, allowing for better control over reaction parameters and scalability.

These advanced synthetic approaches will be crucial in unlocking the full potential of this compound as a foundational element in the construction of next-generation fluorinated molecules.

Exploration of New Catalytic Applications

The inherent reactivity of the carbon-fluorine bond and the ester functionalities in this compound opens up avenues for its use in novel catalytic systems. While current research is still in its nascent stages, future trends point towards the exploration of this compound in both catalyst design and as a substrate in innovative catalytic transformations.

One promising area of future research is the development of catalytic systems for the selective defluorination of per- and polyfluoroalkyl substances (PFAS). serdp-estcp.mil While not directly demonstrated with this compound, the principles being developed for the catalytic reduction of C-F bonds could potentially be adapted. serdp-estcp.mil This could lead to methods for transforming this compound into partially fluorinated or non-fluorinated derivatives, thereby expanding its synthetic utility.

Emerging catalytic applications are anticipated to include:

Fluorinated Ligand Synthesis: Utilizing this compound as a scaffold to synthesize novel fluorinated ligands for transition metal catalysis. The electronic properties of the fluorinated backbone could significantly influence the catalytic activity and selectivity of the metal center.

Organocatalysis: Investigating the potential of this compound derivatives to act as organocatalysts, where the fluorinated moiety could enhance stability or modulate acidity and basicity.

Catalytic Polymerization: Exploring the use of this compound as a monomer or comonomer in catalytic polymerization reactions to produce fluorinated polyesters with unique thermal and chemical properties.

The development of these new catalytic applications will be instrumental in establishing this compound as a versatile tool in the broader field of chemical synthesis.

Advanced Materials Design Incorporating this compound Derivatives

The incorporation of fluorine into materials can impart a range of desirable properties, including high thermal stability, chemical resistance, and low surface energy. sigmaaldrich.com this compound, as a readily available source of a perfluorinated four-carbon unit, is a prime candidate for the design of advanced materials with tailored functionalities.

The development of fluorinated polymers is a particularly active area of research. nih.govnih.gov While direct polymerization of this compound into high-molecular-weight polymers presents challenges, its derivatives are being explored as monomers for specialty fluoropolymers. specialchem.com For example, the synthesis of fluorinated polyesters containing ester bonds is a recent innovation aimed at creating more readily degradable fluoropolymers, addressing environmental concerns associated with the persistence of some fluorinated materials. specialchem.com

Future directions in advanced materials design are expected to focus on:

| Material Class | Potential Application of this compound Derivatives | Desired Properties |

| Fluorinated Polyesters | As a comonomer to introduce fluorine content, enhancing thermal and chemical stability. | Improved durability, resistance to degradation, tunable mechanical properties. |

| Liquid Crystals | As a core component in the synthesis of novel mesogens for advanced display technologies. | High birefringence, negative dielectric anisotropy, fast switching times. |

| Coatings and Surfaces | As a building block for creating superhydrophobic and oleophobic coatings. | Water and oil repellency, self-cleaning properties, anti-fouling capabilities. |

| Biomedical Materials | For the synthesis of biocompatible and biostable fluorinated polymers for medical devices and drug delivery systems. nih.gov | Biocompatibility, resistance to biofouling, controlled drug release. |

The versatility of this compound as a building block will undoubtedly lead to the creation of a new generation of advanced materials with enhanced performance characteristics.

Integration of Computational and Experimental Methodologies

The synergy between computational chemistry and experimental synthesis is becoming increasingly crucial in accelerating the discovery and development of new molecules and materials. epa.gov In the context of this compound, computational modeling can provide invaluable insights into its reactivity, properties, and potential applications, thereby guiding experimental efforts.

Computational studies on per- and polyfluoroalkyl substances (PFAS) are already being used to predict their environmental fate and biological interactions. epa.gov Similar theoretical approaches can be applied to this compound to understand its electronic structure, reaction mechanisms, and the properties of materials derived from it.

The integration of computational and experimental methodologies is expected to impact future research in several key areas:

Reaction Prediction and Optimization: Using quantum chemical calculations to predict the feasibility and selectivity of new synthetic routes involving this compound, thereby reducing the need for extensive experimental screening.

Materials Property Simulation: Employing molecular dynamics and other simulation techniques to predict the bulk properties of polymers and other materials derived from this compound, such as thermal stability, mechanical strength, and permeability.

Rational Design of Functional Molecules: Utilizing computational tools to design novel molecules based on the this compound scaffold with specific electronic, optical, or biological properties for targeted applications.

This integrated approach will undoubtedly streamline the research and development process, enabling a more rapid and efficient exploration of the vast potential held by this compound and its derivatives.

Q & A

Q. What are the standard synthetic routes for preparing diethyl tetrafluorosuccinate in laboratory settings?

this compound (CAS 377-71-9) is commonly synthesized via esterification of tetrafluorosuccinic acid with ethanol under acidic catalysis. For example, a procedure involves dissolving tetrafluorosuccinic acid derivatives in ether and introducing ammonia gas to precipitate intermediates like tetrafluorosuccinamide (91% yield) . Researchers should optimize reaction conditions (e.g., solvent polarity, temperature) to avoid side reactions, as fluorinated esters are sensitive to hydrolysis.

Q. Which spectroscopic and analytical techniques are most effective for characterizing this compound and its derivatives?

- NMR Spectroscopy : NMR is critical for verifying fluorine substitution patterns.

- Mass Spectrometry : High-resolution MS confirms molecular weight and fragmentation patterns.

- Melting Point Analysis : Used to assess purity (e.g., tetrafluorosuccinamide melts at 254–258°C) .

- IR Spectroscopy : Identifies ester carbonyl stretches (~1740 cm) and C-F bonds (1100–1200 cm).

Q. How is this compound utilized as a reagent in fluorinated intermediate synthesis?

It serves as a precursor for fluorinated pyrroles, succinamides, and coordination polymers. For instance, reacting it with ammonia yields tetrafluorosuccinamide, a building block for heterocyclic compounds . Researchers should monitor reaction progress via TLC or GC-MS to detect intermediates.

Advanced Research Questions

Q. How can solvent compatibility challenges be addressed when using this compound in fluorinated coordination polymer synthesis?

Fluorinated ligands like tetrafluorosuccinate require tailored solvent systems. For example, ionic liquid mixtures (e.g., [Cmim][Br] with [Cmim][NTf]) balance polarity and solubility, enabling the formation of 2D cobalt-based metal-organic frameworks (MOFs) . Researchers should conduct solvent screening with Hansen solubility parameters to optimize crystallinity and ligand coordination.

Q. What strategies resolve contradictions in reported reaction yields or byproduct formation during multi-step syntheses involving this compound?

- Systematic Review : Use PRISMA guidelines to aggregate data from heterogeneous studies, noting variables like catalyst loading or purification methods .

- Controlled Replication : Reproduce conflicting experiments under standardized conditions (e.g., inert atmosphere, stoichiometric control).

- Byproduct Analysis : Employ LC-MS or NMR to identify fluorinated side products, which may arise from incomplete esterification or hydrolysis .

Q. How do fluorinated ligands like tetrafluorosuccinate influence the electronic and structural properties of MOFs?

Fluorine’s electronegativity enhances ligand rigidity and metal-node interactions. In [Co(HO)(OCCFCFCO)], tetrafluorosuccinate forms octahedral Co centers, creating 2D sheets with tunable porosity for gas storage or catalysis. X-ray diffraction and DFT simulations are recommended to correlate ligand geometry with MOF functionality .

Q. What risk assessment protocols are critical when handling this compound in exploratory reactions?

- Hazard Analysis : Evaluate toxicity (e.g., respiratory irritation) and flammability (flash point >150°C) using SDS guidelines .

- Engineering Controls : Use fume hoods and inert atmospheres to mitigate vapor exposure.

- Waste Management : Neutralize fluorinated waste with calcium hydroxide to prevent environmental release .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.